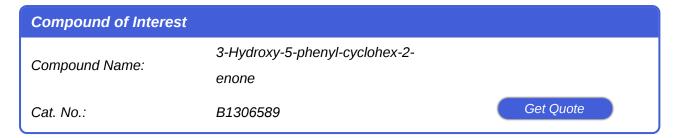


Spectroscopic Analysis of 3-Hydroxy-5-phenylcyclohex-2-enone: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of **3-Hydroxy-5-phenyl-cyclohex-2-enone**. Due to the limited availability of direct experimental spectra for this specific compound, this document presents a detailed analysis based on established spectroscopic data of analogous structures, including cyclohex-2-enone, 3-hydroxy-cyclohex-2-enone, and 5-phenyl-cyclohex-2-enone. This guide offers predicted data for Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹3C NMR), and Mass Spectrometry (MS). Furthermore, it outlines a plausible synthetic protocol for the target molecule and standardized methodologies for its spectroscopic characterization. The information is structured to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-Hydroxy-5-phenyl-cyclohex-2-enone**. These predictions are derived from the analysis of structurally related compounds and fundamental principles of spectroscopy.

Table 1: Predicted Infrared (IR) Spectroscopy Data



Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
O-H (Alcohol, intramolecular H-bond)	3400-3200	Broad
C-H (Aromatic)	3100-3000	Medium
C-H (Aliphatic)	2960-2850	Medium
C=O (α,β-unsaturated ketone)	1685-1660	Strong
C=C (Alkene)	1650-1600	Medium
C=C (Aromatic)	1600, 1475	Medium-Weak
C-O (Alcohol)	1260-1000	Strong

Table 2: Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃, 400 MHz)

Proton	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
Ar-H	7.40-7.20	m	-	5H
=CH	6.10-6.00	S	-	1H
-OH	5.80-5.50	br s	-	1H
CH (C5)	3.30-3.10	m	-	1H
CH ₂ (C4)	2.80-2.60	m	-	2H
CH ₂ (C6)	2.50-2.30	m	-	2H

Table 3: Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃, 100 MHz)



Carbon	Predicted Chemical Shift (δ, ppm)
C=O (C1)	199-197
=C-OH (C3)	170-168
=CH (C2)	128-126
Ar-C (Quaternary)	142-140
Ar-CH	129-126
CH (C5)	45-43
CH ₂ (C4)	40-38
CH ₂ (C6)	35-33

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Predicted Identity
202	[M] ⁺ (Molecular Ion)
184	[M - H ₂ O] ⁺
129	[M - C ₆ H₅] ⁺
105	[C ₆ H ₅ CO] ⁺
77	[C ₆ H ₅] ⁺

Experimental Protocols Synthesis of 3-Hydroxy-5-phenyl-cyclohex-2-enone

A plausible and efficient method for the synthesis of the title compound is the Robinson annulation. This reaction involves a Michael addition followed by an intramolecular aldol condensation.

Proposed Synthesis:



The reaction would proceed via the Michael addition of a suitable enolate to benzalacetone (4-phenyl-3-buten-2-one). A potential donor for the enolate is ethyl acetoacetate, followed by cyclization, hydrolysis, and decarboxylation.

Step-by-step Protocol:

- Michael Addition: To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add ethyl acetoacetate dropwise at 0 °C. After stirring for 15 minutes, a solution of benzalacetone in ethanol is added slowly. The reaction mixture is then stirred at room temperature for 12-24 hours until the reaction is complete (monitored by TLC).
- Cyclization (Aldol Condensation): The reaction mixture is then refluxed for 2-4 hours to facilitate the intramolecular aldol condensation.
- Hydrolysis and Decarboxylation: After cooling, the mixture is treated with an aqueous solution of sodium hydroxide and refluxed for another 2-4 hours to hydrolyze the ester and promote decarboxylation.
- Work-up and Purification: The reaction mixture is cooled, and the ethanol is removed under reduced pressure. The aqueous residue is acidified with dilute hydrochloric acid, leading to the precipitation of the crude product. The precipitate is filtered, washed with cold water, and dried. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Spectroscopic Analysis

The following are general protocols for the spectroscopic analysis of the synthesized **3-Hydroxy-5-phenyl-cyclohex-2-enone**.

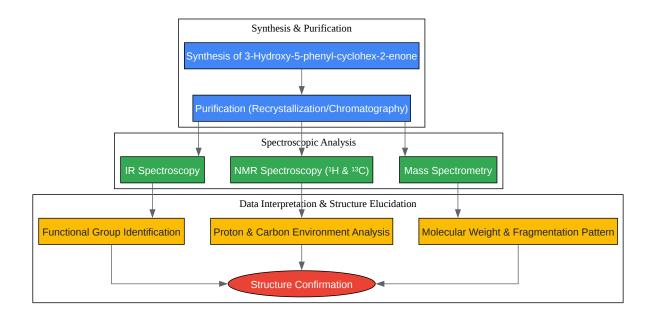
- Infrared (IR) Spectroscopy:
 - A small amount of the purified solid sample is mixed with KBr powder and pressed into a thin pellet.
 - Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent (e.g., chloroform), depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.



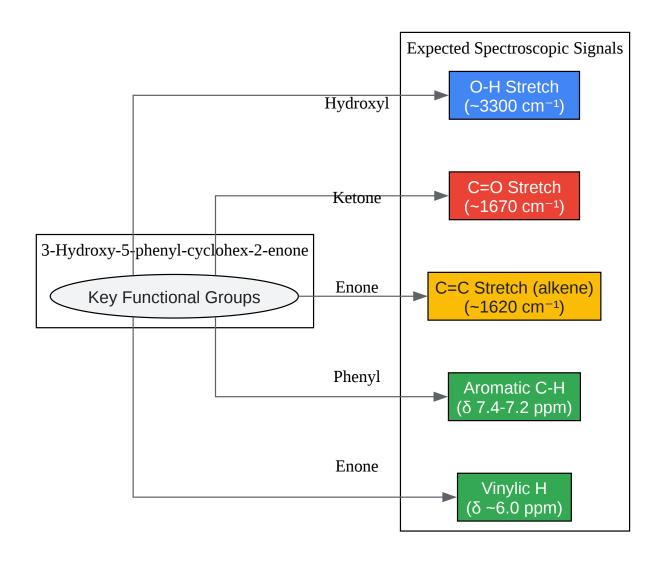
- The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Approximately 5-10 mg of the purified sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
 - A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).
 - ¹H NMR and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or 500 MHz).
- Mass Spectrometry (MS):
 - A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).
 - The sample is introduced into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
 - The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions.

Visualizations









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